3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a sulfanyl group and a propan-2-yl substituent on the phenyl ring, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be sourced from various chemical databases, including PubChem and Sigma-Aldrich, where it is listed with specific identifiers and structural information. For instance, it is cataloged under the identifier C17H18N2OS in PubChem, indicating its molecular formula and providing access to detailed physicochemical data and safety information.
3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can be classified as follows:
The synthesis of 3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Common methods include:
The specific conditions for these reactions may vary based on the reagents used and desired yields. For example, using a base such as potassium carbonate can facilitate the nucleophilic attack during alkylation steps. Reaction temperatures typically range from room temperature to reflux conditions depending on the reactivity of the starting materials.
Key structural data includes:
The compound can undergo various chemical reactions typical for quinazoline derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice). For instance, using solvents like dimethyl sulfoxide can enhance reaction rates for nucleophilic substitutions.
Research into similar compounds suggests that quinazoline derivatives can act on pathways involved in cancer proliferation and inflammation.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly impact both solubility and biological activity.
3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has potential applications in:
The 4(3H)-quinazolinone isomer possesses exceptional hydrogen-bonding capabilities through its lactam carbonyl (C4=O) and N1 positions, facilitating interactions with biological targets. This enables competitive inhibition at nucleotide-binding sites of kinases, receptors, and DNA-processing enzymes [1] [4]. The aromatic system allows π-π stacking interactions with protein phenylalanine, tyrosine, or tryptophan residues, while the electron-rich pyrimidine ring can engage in charge-transfer complexes [7] .
Distinct tautomeric equilibria significantly influence bioactivity profiles. The lactam-lactim tautomerism (4-quinazolinone ⇌ 4-hydroxyquinazoline) creates differential hydrogen bond donor/acceptor properties, permitting adaptive recognition of biological targets. Additionally, the conjugated system enables extensive electronic delocalization, enhancing binding affinity through electrostatic complementarity [7]. Planarity of the bicyclic system facilitates DNA intercalation in anticancer derivatives, while non-planar substituted variants preferentially target enzyme active sites with deep hydrophobic pockets [4] .
The therapeutic journey of quinazolinones began with the identification of febrifugine (isolated from Dichroa febrifuga), which demonstrated potent antimalarial activity approximately 100 times greater than quinine . This natural product stimulated intensive synthetic efforts that unveiled the broader pharmacological potential of this heterocyclic system.
Table 1: Clinically Approved Quinazolinone-Based Therapeutics
Drug Name | IUPAC Name/Key Substituents | Therapeutic Application | Approval Era |
---|---|---|---|
Afloqualone | 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | Sedative/Hypnotic | 1980s |
Febrifugine | 3-(3-((2R,3S)-3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4-one | Antimalarial | Research Lead |
Halofuginone | 7-Bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]-4-quinazolinone | Anticancer/Coccidiostat | 1990s (Veterinary) |
Idelalisib | 5-Fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | PI3Kδ Inhibitor (Hematological cancers) | 2014 |
Raltitrexed | (2S)-2-[[5-[Methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | Thymidylate Synthase Inhibitor (Colorectal Cancer) | 1990s |
Quinethazone | 7-Chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | Diuretic/Antihypertensive | 1950s |
The structural evolution progressed from simple unsubstituted derivatives to targeted therapeutics featuring sophisticated substituents. For example, Idelalisib incorporates a purine-mimetic side chain at C2 for selective PI3Kδ inhibition, while Raltitrexed integrates a thiophene-glutamate moiety to exploit folate transport pathways . This historical trajectory demonstrates how strategic molecular decoration transformed the quinazolinone scaffold into clinically impactful medicines.
Position-specific substituents profoundly influence pharmacodynamics, pharmacokinetics, and target selectivity:
C2 Substitutions: Incorporation of sulfur-containing groups (e.g., sulfanyl, methylthio) enhances hydrogen bonding capacity and introduces nucleophilicity for covalent interactions. Compounds with 2-sulfanyl groups demonstrate improved antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus MIC: 0.016–0.125 μg/mL) compared to oxygen analogs, attributed to thiol-mediated disruption of bacterial cell wall synthesis [1] [4]. Electronegative substituents at this position increase acidity of the sulfhydryl group, facilitating salt formation and membrane permeability [7] [10].
C3 Substitutions: Incorporation of aryl groups enables π-stacking with enzyme hydrophobic pockets. Specifically, ortho-disubstituted benzenes (e.g., 2-isopropylphenyl) induce steric hindrance that locks bioactive conformations and prevents off-target binding. The 2-isopropyl moiety in "3-[2-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one" creates torsional effects that enhance selectivity for ATP-binding sites in kinases over related nucleotide-binding proteins [6] .
Benzene Ring Modifications (C6-C8): Electron-withdrawing groups (Cl, Br, NO₂) at C6/C7 positions significantly enhance anticancer activity. For instance, 6-nitro derivatives exhibit 2-8 fold increases in tyrosine kinase inhibition compared to unsubstituted analogs. Halogen atoms facilitate halogen bonding interactions with carbonyl oxygens in target proteins [1] [4] . Conversely, C5 electron-donating groups (methyl, methoxy) improve CNS penetration for neurological applications .
Table 2: Impact of Quinazolinone Substituents on Biological Activity
Position | Substituent Type | Biological Effect | Mechanistic Insight |
---|---|---|---|
C2 | Sulfanyl (-SH) | ↑ Antimicrobial activity vs. Gram-positive bacteria | Disruption of bacterial cell wall synthesis |
C2 | Styryl (with 4-CN) | ↑ Antimycobacterial activity (MIC: 2 μg/mL) | Enhanced membrane penetration |
C3 | 2-Isopropylphenyl | ↑ Kinase selectivity | Steric blocking of non-target binding sites |
C6 | Nitro (-NO₂) | ↑ Antitubercular activity (MIC: 6.25 μg/mL) | Electron-withdrawal enhancing DNA interaction |
C7 | Fluoro (-F) | ↑ Anticancer activity (IC₅₀: 4 nM vs. B-Raf) | Halogen bonding with kinase hinge region |
C8 | Amino (-NH₂) | ↑ Water solubility & DNA intercalation | Protonation at physiological pH enabling electrostatic interactions |
The synergistic combination of C2 sulfanyl and C3 2-isopropylphenyl substituents creates a unique electronic and steric profile that potentially enables dual modes of action—covalent binding via the sulfhydryl group and allosteric modulation through the bulky aromatic substituent [6] [7] .
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8